Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols: Measuring Orellanine-Induced
Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

Introduction to Orellanine and Its Toxicological
Significance

Orellanine (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide) is a potent nephrotoxin produced by
mushrooms of the Cortinarius family, primarily Cortinarius orellanus and Cortinarius rubellus. This
bipyridine N-oxide compound exhibits selective toxicity toward renal proximal tubular epithelial cells,
making it both a significant toxicological concern and a potential therapeutic agent for renal clear cell
carcinoma. The chemical structure of orellanine features a bipyridine core with hydroxyl groups at the
3,3,4,4' positions and N-oxide functionalities, contributing to its redox-active properties and ability to
generate reactive oxygen species (ROS). With a molecular weight of 252.19 g/mol and four pKa values
(approximately 0.5, 1.0, 7.0, and 7.4), orellanine carries a net charge of approximately -4 at physiological

pH, influencing its distribution and cellular uptake [1].

The primary toxicological significance of orellanine lies in its specific targeting of kidney tissues,
particularly the proximal tubules, with clinical manifestations often appearing after a latent period of 2-14
days post-exposure. Poisoning symptoms include abdominal pain, nausea, vomiting, headaches, and
ultimately acute renal failure, which can progress to irreversible kidney damage requiring dialysis or

transplantation. The mechanistic understanding of orellanine toxicity has evolved to recognize oxidative
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stress as a central component of its pathogenicity, involving both increased intracellular free radical
formation and downregulation of cellular antioxidant defense systems [2]. Recent investigations have also

explored the potential therapeutic application of orellanine's selective toxicity for treating renal clear cell

carcinoma, which originates from proximal tubular epithelial cells [3].

Table 1: Fundamental Properties of Orellanine

Property Specification Biological Significance

Chemical 3,3',4,4'-tetrahydroxy-2,2'-bipyridine- Definitive identification in analytical

Name 1,1'-dioxide methods

Molecular 252.19 g/mol Determines pharmacokinetic distribution

Weight

Structural Bipyridine N-oxide with Redox activity and ROS generation

Features tetrahydroxylated rings potential

pKa Values ~0.5,1.0,7.0,7.4 Net charge of -4 at physiological pH
affects cellular uptake

Stability Photodecomposes under UV light, heat  Requires protection from light during

Primary Target

labile (>150°C)

Renal proximal tubular cells

experimental procedures

Selective nephrotoxicity with clinical
manifestations

Mechanisms of Orellanine-Induced Oxidative Stress

The oxidative stress pathway activated by orellanine represents a complex interplay between direct free
radical generation and impairment of cellular antioxidant systems. Research demonstrates that orellanine
exposure leads to a significant increase in intracellular ROS levels, particularly in renal proximal tubular
epithelial cells and clear cell renal carcinoma cells. This ROS burst triggers a cascade of deleterious events
including lipid peroxidation, protein denaturation, and DNA damage, ultimately culminating in apoptotic and
necrotic cell death [3]. The mechanistic basis for this oxidative insult involves multiple interconnected

pathways that disrupt cellular redox homeostasis.

© 2026 Smolecule. All rights reserved. 2/13 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0041010122001209
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.oncotarget.com/article/19555/text/
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.oncotarget.com/article/19555/text/
https://www.smolecule.com/products/s538199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Molecular Pathways of Oxidative Damage

Orellanine undergoes redox cycling within renal tubular cells, generating superoxide anions (Oz°¢7),
hydrogen peroxide (H202), and hydroxyl radicals (*OH) through electron transfer reactions. This process is
facilitated by the compound's unique bipyridine N-oxide structure, which allows it to accept and donate
electrons in biological systems. The initial oxidative burst subsequently depletes intracellular antioxidants
such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), creating a state of pronounced
oxidative stress. Studies have confirmed that orellanine directly inhibits key enzymes including alkaline
phosphatase, gamma-glutamyl transpeptidase, and leucine aminopeptidase, further compromising cellular
function and integrity [2]. Additionally, orellanine disrupts mitochondrial metabolism by interfering with
adenosine triphosphate (ATP) production at the proximal tubular brush border, which impairs reabsorption of

critical nutrients and enhances oxidative damage through electron transport chain dysfunction [3] [2].

The downstream consequences of orellanine-induced oxidative stress include activation of pro-apoptotic
signaling pathways, induction of inflammatory responses, and disruption of calcium homeostasis.
Experimental evidence demonstrates that oxidative stress markers are significantly elevated in orellanine-
treated cells, coinciding with morphological changes characteristic of apoptosis and necrosis. This oxidative
damage is not random but exhibits tissue specificity primarily toward proximal tubular cells, which may
result from cell-type-specific uptake mechanisms or intrinsic differences in antioxidant capacity. The
selective vulnerability of renal tubular cells to orellanine has been leveraged in innovative approaches to
target renal clear cell carcinoma, exploiting the same oxidative mechanisms that underlie its nephrotoxicity

for therapeutic benefit [3].

Detection Methods for Orellanine-Induced Oxidative
Stress

Accurate detection and quantification of oxidative stress parameters are essential for evaluating orellanine
toxicity and potential therapeutic applications. The following methods represent well-validated approaches
for monitoring oxidative stress in both in vitro and in vivo experimental systems, with each technique

offering unique advantages for specific applications and research objectives.
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Reactive Oxygen Species (ROS) Detection Assays

Fluorescent probe-based detection provides a sensitive approach for measuring intracellular ROS levels in
orellanine-exposed cells. The most widely implemented method utilizes carboxy-H2DCFDA (2',7'-
dichlorodihydrofluorescein diacetate), a cell-permeable indicator that becomes fluorescent upon oxidation by
ROS. In validated protocols, cells are incubated with 10-20 pM carboxy-H2DCFDA for 30-60 minutes at
37°C, followed by orellanine treatment. Fluorescence intensity is then quantified using flow cytometry or
fluorescence microscopy, with excitation/emission wavelengths of 495/529 nm. This method has
successfully demonstrated dose-dependent increases in ROS production in both human tubular epithelial
cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells following orellanine exposure [3].
Alternative fluorescent probes including DHE (dihydroethidium) for superoxide detection and MitoSOX

Red for mitochondrial superoxide provide additional specificity for ROS subtype identification.

Biochemical assays complement fluorescent techniques by providing quantitative measurements of specific
oxidative stress markers. The thiobarbituric acid reactive substances (TBARS) assay measures
malondialdehyde (MDA) levels as an indicator of lipid peroxidation, while protein carbonylation assays
detect oxidative modification of proteins. Additionally, GSH/GSSG ratio quantification serves as a sensitive
indicator of the cellular redox state, with orellanine exposure typically demonstrating significant depletion
of reduced glutathione (GSH) and decreased GSH/GSSG ratios. These biochemical parameters should be
measured at multiple time points (e.g., 3, 6, 12, and 24 hours) following orellanine exposure to capture the
progression of oxidative damage, as the compound induces time-dependent alterations in oxidative stress

markers [2].

Table 2: Comparison of ROS Detection Methods for Orellanine-Induced Oxidative Stress

Method Principle Sample Type Key Parameters Sensitivity Advantages/Limitations

| Carboxy-H2DCFDA Assay | Fluorescence upon ROS oxidation | Live cells | Excitation: 495 nm,
Emission: 529 nm | High (nM range) | Advantages: Real-time monitoring, single-cell resolution Limitations:
Does not discriminate ROS types | | Dihydroethidium (DHE) | Fluorescence with superoxide | Live cells,
tissue sections | Excitation: 518 nm, Emission: 605 nm | Moderate (UM range) | Advantages: Superoxide-
specific Limitations: Photoinstability | | TBARS Assay | MDA-TBA adduct formation | Cell lysates, tissue

homogenates | Absorbance: 532 nm | Moderate | Advantages: Measures lipid peroxidation directly
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Limitations: Can overestimate due to interference | | GSH/GSSG Assay | Enzymatic recycling reaction | Cell
lysates, tissue homogenates | Absorbance: 412 nm | High (pmol/mg protein) | Advantages: Comprehensive
redox status assessment Limitations: Requires rapid sample processing | | Protein Carbonylation | DNPH
derivatization | Cell lysates, tissue homogenates | Absorbance: 370 nm | Moderate | Advantages: Specific

protein oxidation marker Limitations: Not suitable for live cells |

Advanced Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides
highly specific quantification of orellanine and its metabolites in biological samples, enabling precise
correlation between toxin concentration and oxidative damage markers. Modern LC-MS/MS methods
achieve exceptional sensitivity with limits of detection as low as 20 ng/g tissue, allowing accurate
measurement of orellanine distribution in kidney cortex, liver, and other tissues [4]. For oxidative stress
assessment, LC-MS/MS can simultaneously quantify specific oxidation products such as 8-hydroxy-2'-
deoxyguanosine (8-OHdG) for DNA damage, hydroxyneonal (HNE) and F2-isoprostanes for lipid
peroxidation. Sample preparation typically involves protein precipitation with methanol or acetonitrile,
followed by solid-phase extraction using graphitized multi-walled carbon nanotubes (G-MWCNTS5) for

superior cleanup and analyte recovery [5].

High-resolution mass spectrometry (HRMS) with Orbitrap technology offers enhanced capabilities for
comprehensive oxidative stress biomarker discovery in orellanine toxicity studies. The high mass accuracy
(<5 ppm) and resolving power (>70,000) of Orbitrap instruments enable identification of novel oxidative
modifications to proteins, lipids, and DNA. Method parameters typically include: C18 column separation
(100 mm x 2.1 mm, 1.9 pm), gradient elution with 0.1% formic acid + 0.01% ammonia and acetonitrile, and
full scan MS/data-dependent MS? acquisition. This approach has been successfully applied to the
simultaneous detection of multiple mushroom toxins, including orellanine, with excellent linearity (R? =

0.9936-0.9989) and precision (RSD < 18.11%) [5].

Experimental Protocols for Assessing Orellanine-
Induced Oxidative Stress

© 2026 Smolecule. All rights reserved. 5/13 Tech Support


https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.mdpi.com/2072-6651/8/5/158
https://pmc.ncbi.nlm.nih.gov/articles/PMC12473988/
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12473988/
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

In Vitro Protocol for ROS Measurement in Renal Cells

Cell Culture and Treatment:

e Culture human tubular epithelial cells (HTEC) or clear cell renal carcinoma cells (ccRCC) in
appropriate medium (RPMI-1640 or DMEM) supplemented with 10% FBS at 37°C in 5% CO:. For
primary cells, use specialized epithelial cell medium with growth factors.

e Seed cells in black-walled 96-well plates with clear bottoms for fluorescence measurements or in
chamber slides for microscopy at a density of 1x104 cells/well and allow to adhere for 24 hours.

¢ Prepare fresh orellanine solutions in serum-free medium at concentrations ranging from 1-20 ug/mL
based on experimental requirements. The EDso for HTEC is approximately 4.1 + 1.2 pg/mL [3].

¢ Replace culture medium with orellanine-containing medium and incubate for predetermined time
points (typically 3, 6, 12, and 24 hours). Include controls with vehicle alone and positive controls with
H202 (100-500 puM).

ROS Detection with Carboxy-H2DCFDA:

¢ Following orellanine treatment, wash cells twice with pre-warmed PBS (pH 7.4).

e Load cells with 10 uM carboxy-H2DCFDA in serum-free medium and incubate for 45 minutes at 37°C
in the dark.

e Wash cells twice with PBS to remove excess probe and add fresh PBS or serum-free medium.

e Measure fluorescence immediately using a plate reader (excitation 485-495 nm, emission 520-530
nm) or analyze by flow cytometry (FITC channel).

e For microscopy, fix cells with 4% paraformaldehyde for 15 minutes after staining and mount with anti-
fade mounting medium.

Additional Assays for Comprehensive Assessment:

e GSHIGSSG Measurement: Lysate cells in cold 5% sulfosalicylic acid, centrifuge at 10,000 x g for 10
minutes, and assay supernatant using commercial GSH/GSSG detection kits according to
manufacturer protocols.

o Lipid Peroxidation Assessment: Harvest cells in RIPA buffer, react with thiobarbituric acid reagent
at 95°C for 60 minutes, and measure MDA-TBA adducts at 532 nm.

¢ Cell Viability Correlation: Perform parallel MTT or Alamar Blue assays following ROS
measurements to correlate oxidative stress with cytotoxicity.

In Vivo Protocol for Oxidative Stress Assessment in Animal
Models
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Animal Model Selection and Dosing:

o Utilize Wistar or Sprague Dawley rats (200-250 g) as established models for orellanine toxicity
studies. House animals under standard conditions with free access to food and water.

e Prepare orellanine solution in sterile saline for intraperitoneal injection. The LDso for orellanine in
Wistar rats is approximately 1430 mg/kg when administered intraperitoneally [2].

¢ Administer orellanine at sublethal doses (50-500 mg/kg) based on experimental objectives. Include
vehicle control groups receiving equivalent volumes of saline.

e For therapeutic intervention studies, pre-treat animals with potential antioxidants (e.g., Petroselinum
crispum extract at 100-500 mg/kg) 1-2 hours before orellanine administration.

Tissue Collection and Processing:

e Euthanize animals at predetermined time points (24, 48, 72 hours post-treatment) and collect blood
via cardiac puncture into heparinized tubes.

e Perfuse animals transcardially with ice-cold PBS to remove blood from tissues before organ
collection.

e Harvest kidneys, liver, and spleen immediately after perfusion. Weigh each organ and divide for
various analyses: freeze one portion in liquid nitrogen for biochemical assays, preserve another in
10% neutral buffered formalin for histology, and store a portion at -80°C for LC-MS/MS analysis.

Oxidative Stress Parameter Assessment in Tissues:

¢ Tissue Homogenization: Homogenize frozen tissue samples (100 mg) in 1 mL of cold PBS or
appropriate extraction buffers using a mechanical homogenizer on ice. Centrifuge at 10,000 x g for 15
minutes at 4°C and collect supernatant for assays.

¢ Kidney Cortex Analysis: Precisely dissect kidney cortex for separate analysis as orellanine
preferentially accumulates in this region, reaching concentrations up to 76 nmol-eq/g tissue 30
minutes after administration [1].

e Biochemical Assays: Measure lipid peroxidation (TBARS), protein carbonylation, antioxidant
enzymes (SOD, catalase, glutathione peroxidase), and reduced glutathione levels in tissue
homogenates using commercial kits or established protocols.

¢ Histological Examination: Process formalin-fixed tissues for paraffin embedding, section at 4-5 pm
thickness, and stain with H&E for general morphology. Perform special stains for oxidative damage
detection (e.g., 4-HNE immunohistochemistry).

Experimental Workflows and Pathway Diagrams
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The following diagrams visualize the key experimental processes and mechanistic pathways involved in

studying orellanine-induced oxidative stress.

Orellanine Exposure

ROS Generation Enzyme Inhibition

DNA Oxidation

A/

Fluorescence Probes Biochemical Assays Histopathology

Cellular Outcomes
« Apoptosis

* Necrosis
* Inflammation

Click to download full resolution via product page

Diagram 1: Comprehensive Workflow for Assessing Orellanine-Induced Oxidative Stress. This diagram
illustrates the interconnected pathways from orellanine exposure to cellular outcomes, highlighting key

detection methods for oxidative stress biomarkers.
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Comprehensive Oxidative Stress Profile

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Orellanine Oxidative Stress Assessment. This diagram outlines the
integrated approach combining in vitro, in vivo, and analytical methods for comprehensive evaluation of

orellanine-induced oxidative damage.

Troubleshooting and Technical Considerations

Methodological Challenges and Solutions

Orellanine Stability Issues: Orellanine is inherently unstable under various conditions, particularly when
exposed to light, heat, or specific pH ranges. This instability can significantly compromise experimental
results if not properly addressed. To ensure compound integrity throughout experiments, always prepare
fresh orellanine solutions immediately before use and protect them from light by wrapping containers in
aluminum foil or using amber vials. Maintain working solutions on ice during procedures and avoid
excessive heating. For cell culture applications, prepare orellanine stocks in serum-free medium at slightly
acidic pH (pH 5-6) to enhance stability, then filter-sterilize using 0.2 pm filters. Long-term storage should be

at -80°C in aliquots to prevent repeated freeze-thaw cycles [1].

Sample Preparation Complexities: The accurate quantification of orellanine and oxidative stress
biomarkers in biological matrices presents significant challenges due to matrix effects and the need for
efficient extraction. Kidney tissues particularly present difficulties as orellanine is known to be tightly
bound in this organ and cannot be easily removed by conventional extraction methods. Implementing
advanced purification techniques using graphitized multi-walled carbon nanotubes (G-MWCNTS5)
significantly improves sample cleanup and analyte recovery. For tissue homogenization, use cold conditions
and antioxidant-containing buffers (e.g., 1-5 mM butylated hydroxytoluene) to prevent artifactual oxidation
during processing. For LC-MS/MS analysis, include internal standards such as deuterated orellanine analogs

when available to correct for matrix effects and variability in extraction efficiency [5] [4].

Data Interpretation Considerations

© 2026 Smolecule. All rights reserved. 10/13 Tech Support


https://www.smolecule.com/products/s538199?utm_src=pdf-body-img
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6116018/
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12473988/
https://www.mdpi.com/2072-6651/8/5/158
https://www.smolecule.com/products/s538199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Time-Dependent Effects: Orellanine-induced oxidative stress demonstrates pronounced temporal
patterns that must be considered in experimental design and data interpretation. The compound's effects are
typically characterized by a lag phase followed by progressive damage, with ROS detection often showing
biphasic peaks—an early transient increase followed by a more sustained elevation. Plan time-course
experiments with multiple measurement points (3, 6, 12, 24, 48, and 72 hours) to capture these dynamic
responses. Note that histopathological changes may not be apparent until 24-48 hours post-exposure, despite

earlier biochemical evidence of oxidative stress [2] [4].

Tissue-Specific Responses: The differential susceptibility of various tissues and cell types to orellanine
necessitates careful interpretation of oxidative stress data. Renal cortex tissue consistently shows the highest
orellanine accumulation and most severe oxidative damage, with concentrations reaching 76 nmol-eq/g
tissue compared to 8.6 nmol-eq/g in blood at 30 minutes post-administration. When comparing different
tissues, normalize oxidative stress parameters to tissue-specific protein content and consider background
levels of antioxidants that may vary between tissues. In cell culture models, verify the relevance of the model
system to human pathophysiology, as primary human tubular epithelial cells and clear cell renal carcinoma

lines show different sensitivity thresholds (EDso % 4.1 pg/mL for HTEC) [3] [1].

Applications in Drug Development and Toxicological
Assessment

The methodological frameworks outlined in this document provide essential tools for both toxicological
risk assessment and therapeutic development. In preclinical safety evaluation, these protocols enable
comprehensive characterization of orellanine's nephrotoxic potential and elucidation of its mechanism of
action through oxidative stress pathways. The quantitative data generated using these methods support dose-
response assessments and establishment of safety thresholds, with particular relevance for understanding
human health risks associated with accidental mushroom ingestion. Documented cases indicate that ingestion
of as little as 3 mg orellanine (0.04 mg/kg body weight) may be sufficient to render victims dialysis-

dependent, underscoring the critical importance of sensitive detection methods [2].

In therapeutic development, these analytical approaches facilitate the investigation of orellanine's potential
as a targeted agent for renal clear cell carcinoma (ccRCC). The compound's selective toxicity toward

proximal tubular cells extends to ccRCC cells, with demonstrated efficacy in both primary tumors and

© 2026 Smolecule. All rights reserved. 11/13 Tech Support


https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0041010122001209
https://www.mdpi.com/2072-6651/8/5/158
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.oncotarget.com/article/19555/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6116018/
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0041010122001209
https://www.smolecule.com/products/s538199?utm_src=pdf-body
https://www.smolecule.com/products/s538199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

metastatic lesions. Protocol applications in this context include determination of therapeutic windows,
assessment of tumor-specific oxidative stress induction, and evaluation of combination therapies with
antioxidants to mitigate off-target effects. Recent research has demonstrated that orellanine eliminates over
90% of viable tumor mass in human ccRCC xenografts, highlighting its promising therapeutic potential [3].
Additionally, these methods support the screening of potential antidotes or protective agents, such as
Petroselinum crispum extract, which has shown protective effects against orellanine-induced nephrotoxicity

in animal models by modulating oxidative stress parameters [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 13/13 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s538199?utm_src=pdf-bulk
https://www.smolecule.com/products/s538199?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

